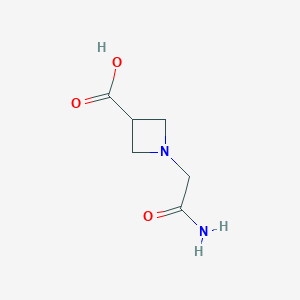![molecular formula C5H9F3O2S B1531308 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol CAS No. 1343386-93-5](/img/structure/B1531308.png)
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol
Overview
Description
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol, also known as trifluoromethanesulfonate (TFMS), is an organic compound and a member of the sulfonate family. It has a wide range of applications in the fields of chemistry, biology, and medicine. It has been used to synthesize a variety of compounds, including drugs, and has been investigated for its potential therapeutic effects.
Scientific Research Applications
Stereocontrolled Access and Chemical Transformations
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol and its derivatives play a pivotal role in the stereocontrolled synthesis of complex molecules. For instance, the compound has been used for the highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution. The resolved alcohol serves as a precursor for further chemical transformations, including the synthesis of latent 1,1,1-trifluoro-2,3-epoxypropane via sulfonium salt formation, showcasing its versatility in organic synthesis and material science applications (Shimizu, Sugiyama, & Fujisawa, 1996).
Electrophilic Trifluoromethylthiolation
The compound's structural framework is instrumental in the development of novel electrophilic reagents for trifluoromethylthiolation. This process is crucial for introducing the trifluoromethylthio group (CF3S-) into molecules, significantly enhancing their lipophilicity and electron-withdrawing properties. These attributes are beneficial for improving cell-membrane permeability and chemical stability of drug molecules. Innovations in this area have led to the creation of highly reactive trifluoromethylthiolating agents that enable the late-stage functionalization of drug molecules, underscoring the compound's importance in pharmaceutical research and development (Shao, Xu, Lu, & Shen, 2015).
Fluorinated Compounds in Drug Discovery
The unique properties of fluorinated compounds, such as enhanced membrane permeability and bioavailability, make the synthesis and functionalization of such molecules a key area of research. 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol and its derivatives contribute to the development of methodologies for introducing fluorinated groups into organic molecules. This research is pivotal in discovering new drugs with improved pharmacological profiles, highlighting the compound's significance in medicinal chemistry (Umemoto, Singh, Xu, & Saito, 2010).
properties
IUPAC Name |
1,1,1-trifluoro-3-(2-hydroxyethylsulfanyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2S/c6-5(7,8)4(10)3-11-2-1-9/h4,9-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVLRFFFOACYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




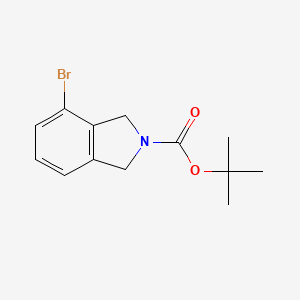
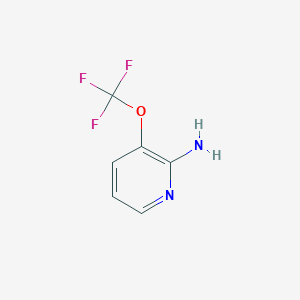
![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)
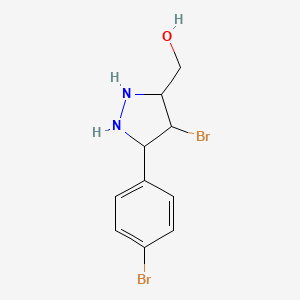


![2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol](/img/structure/B1531240.png)
![2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B1531241.png)
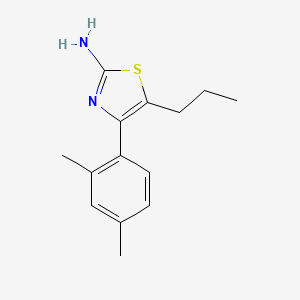

![1-{[(2-Methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531244.png)
![[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531245.png)
